molecular formula C9H11ClN4O3S B5180169 2-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)acetamide

2-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)acetamide

Cat. No. B5180169
M. Wt: 290.73 g/mol
InChI Key: NVPHLKLYVZYDSW-UHFFFAOYSA-N
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Description

2-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)acetamide, also known as CDAS, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. CDAS is a sulfonamide derivative that has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)acetamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins. 2-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)acetamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects
2-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)acetamide has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities in animal models. It has been shown to reduce inflammation and pain in a rat model of carrageenan-induced paw edema. 2-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)acetamide has also been found to reduce fever in a mouse model of lipopolysaccharide-induced endotoxemia.

Advantages and Limitations for Lab Experiments

2-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)acetamide has several advantages for lab experiments. It is a stable compound that can be synthesized in large quantities with high purity. 2-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)acetamide has also been shown to exhibit low toxicity in animal studies. However, 2-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)acetamide has some limitations for lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its molecular targets. 2-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)acetamide also has limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

2-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)acetamide has several potential future directions for research. It may be developed as a new anti-inflammatory drug for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. 2-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)acetamide may also be investigated for its potential as an analgesic and antipyretic drug. Further research is needed to fully understand the mechanism of action of 2-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)acetamide and to identify its molecular targets. The synthesis of 2-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)acetamide may also be optimized to increase yield and purity, making it a more viable candidate for drug development.

Synthesis Methods

2-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)acetamide can be synthesized using a multi-step process. Firstly, 4-nitrobenzenesulfonyl chloride is reacted with 2-amino-2-methylpropan-1-ol to form the corresponding sulfonamide. The sulfonamide is then reacted with 2-chloroacetyl chloride to form 2-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)acetamide. The synthesis of 2-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)acetamide has been optimized to increase yield and purity, making it a viable candidate for further research.

Scientific Research Applications

2-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)acetamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 2-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)acetamide has also been found to possess analgesic and antipyretic activities, making it a potential candidate for the treatment of pain and fever.

properties

IUPAC Name

2-chloro-N-[4-(diaminomethylideneamino)sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN4O3S/c10-5-8(15)13-6-1-3-7(4-2-6)18(16,17)14-9(11)12/h1-4H,5H2,(H,13,15)(H4,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPHLKLYVZYDSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCl)S(=O)(=O)N=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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